molecular formula C20H16N4O3S2 B2920009 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE CAS No. 690271-67-1

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE

Cat. No.: B2920009
CAS No.: 690271-67-1
M. Wt: 424.49
InChI Key: VKJQSKYBNZRRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolothiazole derivative featuring a benzodioxin moiety and a phenyl-substituted triazolo[3,4-b][1,3]thiazole core linked via a sulfanyl-acetamide group. The triazolothiazole scaffold is known for broad biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties, as demonstrated in studies of structurally related compounds . The phenyl group at the 5-position of the triazolothiazole ring likely contributes to target binding through aromatic interactions, while the sulfanyl linkage may facilitate covalent or non-covalent interactions with biological targets .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c25-18(21-14-6-7-16-17(10-14)27-9-8-26-16)12-29-20-23-22-19-24(20)15(11-28-19)13-4-2-1-3-5-13/h1-7,10-11H,8-9,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJQSKYBNZRRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic synthesis. The initial steps often include the formation of the benzodioxin and triazolothiazole rings, followed by their coupling through a sulfanyl linkage to the acetamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it a candidate for use in material science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-((5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl)sulfanyl)acetamide ()

  • Key Differences : Replaces the triazolothiazole core with a 1,3,4-thiadiazole ring and introduces a 4-methoxybenzyl group.

N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide ()

  • Key Differences : Features a benzothiazole instead of benzodioxin and a 2-methylphenyl substituent.
  • Impact: The benzothiazole’s electron-deficient nature may reduce interactions with hydrophobic pockets compared to benzodioxin.

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}propanamide ()

  • Key Differences : Incorporates a chlorophenyl group and a propanamide linker.
  • Impact : The chloro substituent increases electrophilicity and metabolic resistance but may introduce toxicity risks. The longer linker (propanamide vs. acetamide) could affect conformational flexibility and binding kinetics .

Antimicrobial Activity

  • The target compound’s benzodioxin moiety may enhance Gram-positive bacterial inhibition compared to benzothiazole-containing analogs (e.g., ), as benzodioxin derivatives show higher membrane penetration .
  • Compounds with electron-withdrawing groups (e.g., ’s chlorophenyl) exhibit stronger antifungal activity but lower selectivity due to increased reactivity .

Anti-inflammatory Potential

  • The triazolothiazole core in the target compound is associated with cyclooxygenase (COX) inhibition, similar to analogs in and . However, the phenyl group at the 5-position may improve COX-2 selectivity over COX-1 compared to alkyl-substituted derivatives .

Computational and SAR Insights

  • ChemGPS-NP Analysis () : The target compound occupies distinct chemical space due to its benzodioxin and sulfanyl-acetamide groups, enabling virtual screening prioritization over similarity-based approaches.
  • XGBoost Predictions () : Models predict a logP of ~3.2 and polar surface area of 95 Ų, suggesting moderate bioavailability. This aligns with experimental data for triazolothiazoles but diverges from thiadiazole derivatives (e.g., ) due to differences in hydrogen-bonding capacity .
  • Hierarchical Clustering (): The compound clusters with anti-inflammatory agents, correlating with its structural similarity to known COX inhibitors .

Data Table: Structural and Functional Comparison

Compound Core Structure Substituents Molecular Weight Predicted logP Key Biological Activity
Target Compound Triazolo[3,4-b]thiazole 5-Ph, 3-SCH₂CO-NH-Benzodioxin 451.5 g/mol 3.2 Antimicrobial, Anti-inflammatory
1,3,4-Thiadiazole 5-(4-MeO-Bn)S, 2-SCH₂CO-NH-BzDx 489.6 g/mol 2.8 Moderate enzyme inhibition
Triazolo[3,4-b]benzothiazole 1-SCH₂CO-NH-2-MePh 397.4 g/mol 3.5 Antifungal
Triazolo[3,4-b]thiazole 5-Cl-Ph, 3-SCH₂CH₂CO-NH-BzThz 510.0 g/mol 4.1 Broad-spectrum antimicrobial

Q & A

Q. What are the established synthetic protocols for this compound?

The synthesis typically involves multi-step heterocyclic coupling. A general approach includes:

  • Step 1 : Reacting a triazole-thiazole precursor (e.g., 5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole) with a sulfhydryl-containing intermediate under reflux in ethanol with glacial acetic acid as a catalyst .
  • Step 2 : Coupling the resulting thiolated intermediate with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide via nucleophilic substitution. Purification is achieved via recrystallization (ethanol-DMF mixtures) . Characterization relies on ¹H/¹³C NMR , mass spectrometry , and elemental analysis to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and benzodioxin methylene groups (δ 4.2–4.5 ppm) to confirm substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 489.55 for C₂₅H₂₃N₅O₄S) .
  • X-ray crystallography : Resolve ambiguities in triazolothiazole orientation, though limited by crystal growth challenges .

Advanced Research Questions

Q. How can factorial design optimize synthesis yield and purity?

A 2³ factorial design evaluates variables like temperature, reaction time, and molar ratios. For example:

FactorLow Level (-1)High Level (+1)
Temperature (°C)7090
Reaction time (h)48
Molar ratio (A:B)1:11:1.2
Statistical analysis (ANOVA) identifies significant factors, reducing trial counts by 50% while maximizing yield .

Q. How to address contradictions between experimental and computational reactivity data?

  • Cross-validation : Compare density functional theory (DFT)-predicted reaction pathways (e.g., Fukui indices for electrophilic sites) with experimental kinetic data (e.g., Hammett plots) .
  • Molecular dynamics (MD) simulations : Model solvent effects (e.g., ethanol vs. DMF) on reaction intermediates to explain discrepancies in activation energy .

Q. What methodologies assess the compound’s bioactivity potential?

  • Antioxidant screening : Use DPPH radical scavenging assays (IC₅₀ values) and compare to reference compounds like ascorbic acid .
  • Enzyme inhibition studies : Evaluate interactions with COX-2 or cytochrome P450 isoforms via fluorescence quenching or SPR .
  • In silico docking : Predict binding affinities to targets like TNF-α or IL-6 using AutoDock Vina, validated by in vitro IC₅₀ correlations .

Q. How to elucidate reaction mechanisms involving the triazolothiazole moiety?

  • Isotopic labeling : Track sulfur migration using ³⁴S-labeled intermediates in nucleophilic substitution reactions .
  • Kinetic isotope effects (KIE) : Compare kH/kD ratios in deuterated solvents to distinguish concerted vs. stepwise mechanisms .
  • Transient absorption spectroscopy : Detect short-lived intermediates (e.g., thiyl radicals) during photodegradation studies .

Data Management and Reproducibility

Q. How to ensure data integrity in multi-institutional studies?

  • Encrypted cloud platforms : Securely share spectral data (e.g., via LabArchives) with role-based access controls .
  • Blockchain validation : Timestamp raw HPLC chromatograms to prevent tampering .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress in real time .
  • Quality-by-design (QbD) : Define critical quality attributes (CQAs) like particle size distribution (PSD) using laser diffraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.